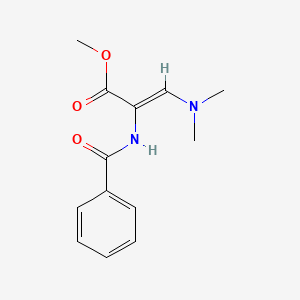

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Description

Historical Context and Discovery

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate emerged as a synthetic intermediate in late 20th-century organic chemistry. Early structural characterization appeared in crystallographic studies, such as the 1994 analysis by Djinović-Carugo et al., which resolved its monoclinic crystal system (space group Fdd2, unit cell parameters a = 41.505 Å, b = 19.450 Å, c = 6.3380 Å). The compound gained prominence in medicinal chemistry due to its utility in synthesizing antitumor benzophenanthridine alkaloids, as evidenced by its role in cycloaddition reactions described in a 2025 patent. Its discovery is tied to advancements in Vilsmeier-Haack and nucleophilic acyl substitution methodologies, which enabled precise functionalization of the acrylate backbone.

Nomenclature and Classification

Systematic IUPAC Name

Methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate.

Common Synonyms

Classification

Registration Numbers and Databases

Structural Positioning in Acrylate Chemistry

This compound features a unique push-pull electronic system:

- Electron-withdrawing groups : Benzamido moiety at C2 stabilizes the α,β-unsaturated system via conjugation.

- Electron-donating groups : Dimethylamino substituent at C3 enhances nucleophilic character at β-carbon.

Comparative Analysis with Acrylate Derivatives

| Feature | Methyl Acrylate | Target Compound |

|---|---|---|

| Backbone | CH₂=CHCOOCH₃ | Z-configured enoate |

| Substituents | None | Benzamido, dimethylamino |

| Reactivity | Polymerization | Cycloaddition, Michael addition |

The Z-stereochemistry, confirmed by X-ray diffraction, directs regioselectivity in Diels-Alder reactions, distinguishing it from simpler acrylates. Its structural complexity enables applications in synthesizing polycyclic frameworks, as demonstrated in benzophenanthridine syntheses.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with (Z)-2-arylidene-4-phenyl-5(4H)-oxazolones, which undergo ring-opening in methanol under Hg(OAc)₂ catalysis. Mercury(II) acetate facilitates nucleophilic attack by methanol at the carbonyl group of the oxazolone, leading to intermediate formation. Subsequent elimination of the mercury species yields the desired acrylate ester. For example, heating (Z)-2-(2-bromobenzylidene)-4-phenyl-5(4H)-oxazolone (1.27 g, 3.89 mmol) with Hg(OAc)₂ (1.24 g, 3.89 mmol) in methanol at 70°C for 3 hours produces methyl N-benzoylamino-3-(2-bromophenyl)acrylate (2b) after purification via column chromatography.

Advantages and Limitations

This method avoids harsh bases (e.g., MeONa, KOH) typically required for oxazolone alcoholysis, simplifying purification. However, the use of toxic mercury compounds raises environmental and safety concerns, limiting scalability.

Palladium-Catalyzed Enamine Formation and Conia–Ene Reaction

A modern enantioselective approach employs palladium catalysis to construct the acrylate scaffold via enamine intermediates. While originally developed for spirocyclic amino acids, this method demonstrates adaptability for synthesizing this compound derivatives.

Reaction Workflow

The process involves two key steps:

-

Enamine Formation : Azlactones react with α,β-unsaturated aldehydes (enals) in the presence of a chiral secondary amine catalyst, forming enamine intermediates.

-

Conia–Ene Cyclization : Palladium(II) catalysts coordinate to the enamine’s triple bond, triggering a Conia–ene reaction that constructs the acrylate backbone while establishing stereochemistry.

Optimized conditions for a model reaction using azlactone 1a and cinnamaldehyde 2a include:

Mechanistic Insights

The palladium catalyst coordinates to the enamine’s alkyne moiety, inducing cyclization via a six-membered transition state. This step simultaneously establishes the acrylate’s quaternary carbon center and controls stereochemistry. Post-cyclization, acid hydrolysis releases the final product.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield | Stereocontrol | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Hg(OAc)₂ alcoholysis | Mercury(II) acetate | High | Retains (Z)-config | Moderate | High (Hg toxicity) |

| Pd-catalyzed synthesis | Pd₂(dba)₃ + amine | 89% | 98–99% ee | High | Low (Pd recyclability) |

Key Findings:

-

Efficiency : The Hg(OAc)₂ method achieves high yields but lacks enantioselectivity, whereas the palladium approach offers excellent stereocontrol at the cost of slightly lower yields.

-

Sustainability : Mercury-based protocols face regulatory restrictions, driving interest in transition-metal alternatives like palladium.

-

Substrate Scope : Palladium catalysis accommodates diverse enals, enabling modular synthesis of acrylate derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, methyl 2-(benzoylamino)-3-(dimethylamino)acrylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural similarities to other biologically active compounds suggest potential pharmacological properties. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory, anti-fungal, and anti-HIV activities .

Case Study: Pharmacological Activity

Research has shown that derivatives of acrylate compounds often demonstrate significant biological activity. For instance, imine compounds related to this compound have been identified as effective in treating conditions such as hypertension and bacterial infections . Further exploration into the specific biological effects and mechanisms of action of this compound is warranted.

Organic Synthesis

The compound's acrylate functionality makes it a valuable building block in organic synthesis. It can participate in various reactions, including polymerization and functionalization processes. Researchers are investigating its behavior under different reaction conditions to optimize synthetic pathways for producing novel materials.

Applications in Polymer Chemistry

This compound can be utilized in the development of copolymers and other advanced materials. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Acrylate | Simple acrylate | Widely used in polymerization processes |

| Benzoylurea | Contains benzoyl group | Used primarily in herbicides |

| Dimethylaminopropionitrile | Contains dimethylamine | Known for neuroactive properties |

Material Science

In material science, this compound's acrylate backbone positions it as a candidate for developing novel materials with specific properties. Its reactivity can be harnessed to create polymers with tailored functionalities for applications in coatings, adhesives, and other industrial uses.

Potential Applications

- Thickeners: The compound can be incorporated into formulations as a rheology modifier, enhancing viscosity and stability in various products such as personal care items and industrial formulations .

- Stabilizers: Its chemical structure allows it to function as a stabilizing agent in emulsions and suspensions, improving product performance across multiple sectors.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(dimethylamino)benzoate

- Methyl 2-(benzoylamino)acrylate

- Methyl 3-(dimethylamino)acrylate

Uniqueness

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is unique due to the presence of both benzoylamino and dimethylamino groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual functionality makes it a versatile compound for various applications in synthetic and medicinal chemistry.

Biological Activity

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of benzoyl chloride with methyl 2-amino-3-(dimethylamino)acrylate, typically in the presence of a base like triethylamine to neutralize the byproduct hydrochloric acid. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various microorganisms, including bacteria and fungi. The compound's efficacy is attributed to its ability to disrupt cellular processes in these pathogens.

- Bacterial Activity : The compound has demonstrated significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Fungal Activity : Studies also indicate that it possesses antifungal properties, making it a candidate for further development in treating fungal infections.

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inhibiting the growth of various cancer cells, indicating potential as an anticancer drug.

- Mechanism of Action : The cytotoxic effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells. Further investigations are needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of bacteria and cancer cells, disrupting their normal functions.

- Receptor Interaction : It may bind to cellular receptors, modulating their activity and influencing various signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Inhibition of growth |

| Antifungal | Candida albicans | Reduced viability |

| Cytotoxicity | Cancer cell lines (e.g., HeLa) | Induction of apoptosis |

Case Study: Antibacterial Efficacy

In a controlled laboratory study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment, highlighting its potential role in cancer therapy.

Q & A

Q. What are the primary synthetic routes for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, and what challenges are associated with these methods?

The compound is typically synthesized via substitution reactions and aldol condensation. However, existing routes face challenges such as high reaction temperatures, environmentally harmful by-products, and low yields due to competing side reactions. For instance, methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate (a structural analog) requires optimization of reaction parameters like temperature control and catalyst selection to minimize by-products . Researchers should prioritize green chemistry principles, such as using biodegradable solvents or catalytic systems, to improve efficiency.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : To confirm the (Z)-configuration via coupling constants and chemical shifts of the acrylate backbone.

- IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.

- Mass spectrometry : For molecular weight validation (MW: 248.28 g/mol, as per Sigma-Aldrich data) .

- X-ray crystallography : To resolve stereochemical ambiguities, though limited crystallinity may require co-crystallization agents. Discrepancies in spectral data (e.g., tautomerism between enamine and imine forms) should be addressed using computational methods like DFT calculations .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to moisture and thermal degradation due to its acrylate ester and tertiary amine groups. Storage recommendations include:

- Anhydrous conditions (e.g., desiccators with silica gel).

- Inert atmospheres (argon or nitrogen) to prevent oxidation.

- Temperature control (–20°C for long-term storage) .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this acrylate derivative?

The dimethylamino and benzoylamino groups enable nucleophilic attacks at the β-position of the acrylate, while the ester moiety participates in cycloaddition or hydrolysis reactions. For example:

- Michael addition : The electron-deficient α,β-unsaturated ester acts as an acceptor for nucleophiles.

- Tautomerization : The enamine-imine equilibrium (evident in SMILES/InChI data) influences reactivity in catalytic systems . Mechanistic studies should employ kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps.

Q. How can synthetic routes be optimized to enhance yield and reduce environmental impact?

Strategies include:

Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles?

Discrepancies may arise from impurities, tautomerism, or instrumentation variability. Mitigation steps:

- Cross-validate data using multiple techniques (e.g., NMR with HSQC/HMBC for connectivity).

- Compare with structurally related compounds (e.g., 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde, which shares similar electronic profiles) .

- Utilize computational tools (Gaussian, ORCA) to model spectral signatures and reaction pathways .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

It serves as a key intermediate for antitumor agents (e.g., naphthyridine-based inhibitors for breast and lung cancers). Researchers must evaluate:

Q. How can researchers address inconsistencies in literature reports on synthetic yields or reaction conditions?

Systematic approaches include:

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry).

- Reproducibility protocols : Detailed replication of published methods with controlled parameters.

- Peer collaboration : Cross-institutional validation to identify overlooked variables (e.g., trace metal contaminants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.